2-(3,4-Dichlorophenyl)ethanethiol
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Overview
Description
2-(3,4-Dichlorophenyl)ethanethiol is an organic compound characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an ethanethiol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,4-dichlorobenzene as the starting material.
Reaction Steps: The process involves the following steps:
Halogenation: Chlorination of benzene to produce 3,4-dichlorobenzene.
Thiolation: Introduction of the ethanethiol group through a substitution reaction.
Reaction Conditions: The halogenation step requires a chlorinating agent such as chlorine gas or thionyl chloride, and the thiolation step involves the use of ethanethiol in the presence of a suitable catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Process: Some production facilities may use a continuous process to increase efficiency and output.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding disulfide or sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of 2-(3,4-dichlorophenyl)ethanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide or amines can be used for substitution reactions.
Major Products Formed:
Disulfides: Resulting from the oxidation of the thiol group.
Sulfonic Acids: Formed through further oxidation.
Alcohols: Produced from reduction reactions.
Scientific Research Applications
2-(3,4-Dichlorophenyl)ethanethiol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the manufacture of herbicides and other agrochemicals.
Mechanism of Action
The mechanism by which 2-(3,4-Dichlorophenyl)ethanethiol exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The thiol group can bind to metal ions or other reactive species, influencing biological processes.
Pathways Involved: The compound may interfere with enzymatic reactions or signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)ethanethiol is compared with other similar compounds to highlight its uniqueness:
2-(2,4-Dichlorophenyl)ethanethiol: Similar structure but different positioning of chlorine atoms.
2-(3,4-Dichlorophenyl)ethanol: Similar phenyl ring but with an alcohol group instead of a thiol group.
2,4-Dichlorophenol: A related compound with a hydroxyl group instead of the ethanethiol group.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLFYURUBRDFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCS)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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